1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

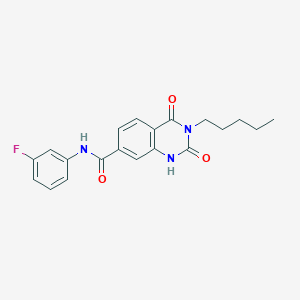

The compound “1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group attached to the pyrazole ring is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Trifluoromethylation is a common process in organic chemistry, and recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen

Improved Synthesis and Structural Insights

Research has led to improved synthesis methods for pyrazole derivatives, significantly increasing yields and providing a deeper understanding of their chemical structures through spectral and theoretical investigations. For instance, the synthesis of 1H-pyrazole-4-carboxylic acid has been optimized to achieve a yield of 97.1%, substantially higher than previously reported yields (C. Dong, 2011). Additionally, novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids have been developed for potential applications in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020).

Catalytic Applications and Metal Organic Frameworks

Pyrazole derivatives have shown promise in catalysis and as components of metal-organic frameworks (MOFs), which are of interest for their electrochemiluminescent properties and potential in sensory applications. For instance, trifluorobenzeneboronic acid catalyzed, ionic liquid-mediated synthesis of 4-pyrazolyl 1,4-dihydropyridines introduces an eco-friendly approach to synthesizing structurally diverse pyrazole derivatives (R. Sridhar & P. Perumal, 2005). Furthermore, transition metal complexes with pyrazolecarboxylic acid ligands demonstrate highly intense electrochemiluminescence, suggesting potential for development in electronic and optical devices (C. Feng et al., 2016).

Potential in Drug Discovery and Material Science

The synthesis of 1,5-diarylpyrazole derivatives, including those with trifluoromethyl groups, has been extensively explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, leading to significant advancements in the field of anti-inflammatory drugs. Celecoxib, a well-known COX-2 inhibitor, is a prime example of this class of compounds, highlighting the importance of pyrazole derivatives in medicinal chemistry (T. Penning et al., 1997).

Eigenschaften

IUPAC Name |

2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJXGQYRKNTSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)